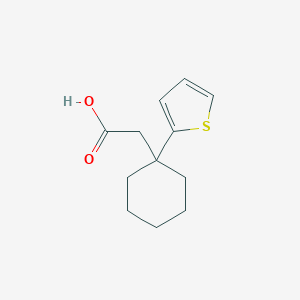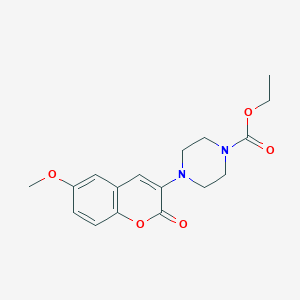
(1-Thien-2-ylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Thien-2-ylcyclohexyl)acetic acid, commonly known as TCCA, is a chemical compound that is widely used in scientific research. It is a non-steroidal anti-inflammatory drug that has been shown to have potential therapeutic benefits in a variety of conditions.
Wirkmechanismus
TCCA works by inhibiting the production of prostaglandins, which are molecules that play a key role in inflammation. It does this by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. By inhibiting COX-2, TCCA reduces inflammation and pain.
Biochemical and Physiological Effects:
TCCA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in inflammation. It has also been shown to reduce the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation. In addition, TCCA has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TCCA in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying inflammation and related conditions. However, one limitation of using TCCA is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on TCCA. One area of interest is the potential use of TCCA in the treatment of cancer. TCCA has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of TCCA in the treatment of Alzheimer's disease. TCCA has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Finally, there is interest in developing new formulations of TCCA that are more soluble in water, which would make it easier to work with in lab experiments.
Synthesemethoden
TCCA can be synthesized by reacting thioanisole with cyclohexylmagnesium bromide, followed by oxidation with potassium permanganate. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
TCCA has been extensively studied in scientific research for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(1-thiophen-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14) |
InChI-Schlüssel |
LHTSRQLXJHHJJP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CS2 |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
